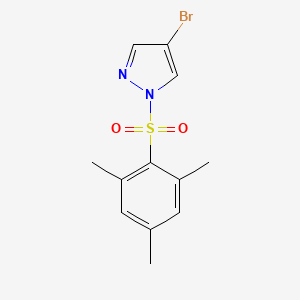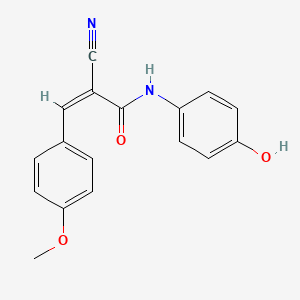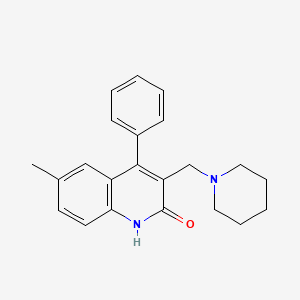
4-bromo-1-(mesitylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(mesitylsulfonyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole has been studied to understand its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the proliferation of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole in lab experiments is its potential application in various fields. It is a versatile compound that can be used in medicinal chemistry, material science, and environmental science. Another advantage is its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole. One direction is to investigate its potential application as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to explore its potential application in material science, such as in the synthesis of other compounds or as a building block for organic electronics. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method for higher yield and purity.
Méthodes De Synthèse
Several methods have been proposed for the synthesis of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole. One of the commonly used methods involves the reaction of 1-mesitylsulfonyl-3-(4-bromophenyl)triazene with hydrazine hydrate in the presence of a base. Another method involves the reaction of 4-bromo-1-(mesitylsulfonyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride followed by the reaction with hydrazine hydrate. The yield of the compound varies depending on the method used, with some methods yielding higher amounts than others.
Applications De Recherche Scientifique
4-bromo-1-(mesitylsulfonyl)-1H-pyrazole has been studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been studied for its potential application in organic electronics and as a building block for the synthesis of other compounds. In environmental science, it has been investigated for its potential application in the remediation of contaminated soils and water.
Propriétés
IUPAC Name |
4-bromo-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-4-9(2)12(10(3)5-8)18(16,17)15-7-11(13)6-14-15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSWMBLCZSTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=N2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)
![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)


![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)


![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)